molecular formula C6H8N2O B1611316 1-(1-Methyl-1H-imidazol-5-yl)ethanone CAS No. 20970-50-7

1-(1-Methyl-1H-imidazol-5-yl)ethanone

Cat. No.: B1611316
CAS No.: 20970-50-7
M. Wt: 124.14 g/mol
InChI Key: DARZKTBWZJGBSD-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazol-5-yl)ethanone is an organic compound with the molecular formula C₆H₈N₂O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 1-(1-Methyl-1H-imidazol-5-yl)ethanone typically involves the reaction of 1H-imidazole-2-carboxaldehyde with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in anhydrous acetonitrile under nitrogen atmosphere and monitored by thin-layer chromatography (TLC) using a solvent system of 1% methanol in dichloromethane .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

1-(1-Methyl-1H-imidazol-5-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as dichloromethane, acetonitrile, or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(1-Methyl-1H-imidazol-5-yl)ethanone has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities. Researchers are exploring its use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: The compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Comparison with Similar Compounds

1-(1-Methyl-1H-imidazol-5-yl)ethanone can be compared with other imidazole derivatives, such as:

Properties

IUPAC Name

1-(3-methylimidazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-3-7-4-8(6)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARZKTBWZJGBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568667
Record name 1-(1-Methyl-1H-imidazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20970-50-7
Record name 1-(1-Methyl-1H-imidazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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